Taraxeryl acetate

COX inhibition anti-inflammatory enzyme assay

Avoid experimental risk from triterpenoid misidentification. Taraxeryl acetate (≥98% HPLC) offers a defined pharmacological profile distinct from taraxerol. • Dual COX-1/COX-2 inhibitor: IC₅₀ 116.3 μM & 94.7 μM • Selective anti-HSV-2 activity not shared by taraxerone • Moderate PTP1B inhibitor (IC₅₀ 87.52 μM) for SAR studies Use as a validated positive control, lead scaffold, or functionally distinct control compound. In stock for immediate dispatch.

Molecular Formula C32H52O2
Molecular Weight 468.8 g/mol
Cat. No. B1234542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTaraxeryl acetate
Synonymsfriedoolean-14-en-3-yl acetate
taraxerol acetate
Molecular FormulaC32H52O2
Molecular Weight468.8 g/mol
Structural Identifiers
SMILESCC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CCC4(C3=CCC5(C4CC(CC5)(C)C)C)C)C)C
InChIInChI=1S/C32H52O2/c1-21(33)34-26-13-17-30(7)22(28(26,4)5)11-15-31(8)23-10-14-29(6)19-18-27(2,3)20-25(29)32(23,9)16-12-24(30)31/h10,22,24-26H,11-20H2,1-9H3
InChIKeyYWJGYBXHXATAQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Taraxeryl Acetate (CAS 2189-80-2): A Pentacyclic Triterpene Acetate Ester for Anti-Inflammatory, Antiviral, and Anticancer Research


Taraxeryl acetate (also referred to as taraxerol acetate) is a pentacyclic triterpenoid acetate ester derived from the natural product taraxerol [1]. It is a secondary metabolite isolated from various plant species including *Artemisia roxburghiana*, *Taraxacum* spp., and *Laggera pterodonta* [1][2]. Characterized by a molecular weight of 468.75 g/mol (C₃₂H₅₂O₂) [1], taraxeryl acetate has demonstrated quantifiable inhibitory activity against cyclooxygenase enzymes (COX-1 and COX-2) and protein tyrosine phosphatase 1B (PTP1B), alongside selective antiviral effects [2][3].

Why Generic Triterpene Substitution Fails for Taraxeryl Acetate-Dependent Assays


Interchanging taraxeryl acetate with its parent alcohol taraxerol or other triterpenoids without empirical justification introduces significant experimental risk. Direct comparative studies reveal that taraxeryl acetate and taraxerol exhibit divergent biological profiles: taraxerol demonstrates potent G₂/M cell cycle arrest and apoptosis induction in AGS gastric cancer cells, whereas taraxeryl acetate shows markedly weaker effects in the same model [1]. Conversely, taraxeryl acetate possesses unique antiviral activity against herpes simplex virus type II (HSV-2) not observed with taraxerone or structurally related steroids [2]. Furthermore, the acetyl moiety modulates inhibitory potency against PTP1B and COX enzymes, leading to distinct IC₅₀ values relative to other triterpene acids and alcohols [3][4]. These non-overlapping activity spectra preclude simple one-for-one substitution in mechanistic or screening applications.

Taraxeryl Acetate: Comparative Quantitative Evidence for Scientific Selection


Taraxeryl Acetate Demonstrates Balanced COX-1/COX-2 Inhibition with Quantifiable IC₅₀ Values

Taraxeryl acetate exhibits moderate inhibitory activity against both COX-1 and COX-2 enzymes, with IC₅₀ values determined via in vitro enzyme inhibition assay [1]. While this represents a class-level property among certain pentacyclic triterpenoids, the explicit quantification of taraxeryl acetate's dual inhibition profile provides a reproducible baseline for anti-inflammatory screening campaigns . Note that direct comparative data against taraxerol in this assay are not available; the differentiation is established against the broader class of non-acetylated triterpenes which may lack COX inhibitory activity.

COX inhibition anti-inflammatory enzyme assay

Taraxeryl Acetate Exhibits Specific Antiviral Activity Against Herpes Simplex Virus Type II (HSV-2)

In a bioassay-guided fractionation study of *Laggera pterodonta* aerial parts, taraxeryl acetate demonstrated clear antiviral activity against herpes simplex virus type II (HSV-2) [1]. In contrast, the structurally related ketone derivative taraxerone exhibited only weak activity against HSV-1 and HSV-2, while two co-isolated steroids showed no detectable antiviral effect [1]. The specific antiviral effect of taraxeryl acetate was noted as the first report of a natural product with this activity [1].

antiviral HSV-2 natural product

Taraxeryl Acetate Shows Significantly Reduced Cytotoxic and Pro-Apoptotic Effects Compared to Taraxerol in AGS Gastric Cancer Cells

A direct comparative study using the AGS human gastric epithelial cell line demonstrated that taraxerol (110 μmol/L) significantly induced G₂/M phase cell cycle arrest and promoted early apoptosis, increasing the early apoptotic rate from 4.45% to 10.29% (1.31-fold increase) [1]. In contrast, taraxeryl acetate at comparable concentrations showed only a tendency toward G₂/M arrest and apoptosis promotion, with no statistical significance (P>0.05), and exerted a lower overall inhibitory effect on cell proliferation [1].

cancer apoptosis cell cycle taraxerol

Taraxeryl Acetate Inhibits Protein Tyrosine Phosphatase 1B (PTP1B) with Moderate Potency Relative to Betulinic Acid and Betulin

In a screening of triterpene constituents isolated from *Artemisia roxburghiana*, taraxeryl acetate demonstrated PTP1B inhibitory activity with an IC₅₀ of 87.52 ± 0.03 μM [1]. This potency is approximately 25-fold lower than that of betulinic acid (IC₅₀ 3.49 ± 0.02 μM) and 21-fold lower than betulin (IC₅₀ 4.17 ± 0.03 μM) in the same assay [1]. Despite the lower potency, the presence of the acetate moiety provides a distinct structure-activity relationship (SAR) data point for PTP1B inhibitor development.

PTP1B diabetes enzyme inhibition triterpene

Taraxeryl Acetate-Containing Extract Exhibits α-Amylase and α-Glucosidase Inhibition Comparable to Acarbose

A defatted root extract of *Echinops taeckholmiana*, in which taraxeryl acetate was identified as a constituent, inhibited α-amylase with an IC₅₀ of 54.6 μg/mL and α-glucosidase with an IC₅₀ of 60.4 μg/mL [1]. Compared to the positive control acarbose (IC₅₀ 30.57 μg/mL for α-amylase; 34.71 μg/mL for α-glucosidase), the extract showed moderate inhibitory activity [1]. While the contribution of taraxeryl acetate to this activity is not isolated, its presence in the active extract supports further investigation of its role in carbohydrate-hydrolyzing enzyme inhibition.

antidiabetic α-amylase α-glucosidase enzyme inhibition

Taraxeryl Acetate Demonstrates Dose- and Time-Dependent Cytotoxicity in U87 Glioblastoma Cells

Taraxeryl acetate induced dose- and time-dependent cytotoxic effects in U87 human glioblastoma cells, with IC₅₀ values of 34.2 μM at 24 hours and 28.4 μM at 48 hours [1]. Treatment with 10, 50, and 150 μM taraxeryl acetate for 24 hours increased the proportion of apoptotic cells from 7.3% (control) to 16.1%, 44.1%, and higher, respectively, accompanied by sub-G₁ cell cycle arrest and reduction in S-phase cell count [1]. While this study lacks a direct comparator, it provides standalone quantitative cytotoxicity data for taraxeryl acetate in a glioblastoma model.

glioblastoma cytotoxicity apoptosis cancer

Taraxeryl Acetate: Optimal Research and Industrial Application Scenarios


Anti-Inflammatory Drug Discovery: COX Inhibition Screening

Taraxeryl acetate serves as a quantifiable positive control or lead scaffold in COX-1/COX-2 inhibition assays [1]. Its dual inhibition profile (IC₅₀ 116.3 μM and 94.7 μM) provides a reproducible benchmark for evaluating novel synthetic or natural anti-inflammatory agents.

Antiviral Research: Herpes Simplex Virus Type II Studies

Given its specific activity against HSV-2 and the lack of effect from related triterpenoids and steroids, taraxeryl acetate is a compelling candidate for virology research focused on HSV-2 entry, replication, or host interaction mechanisms [2].

Cancer Cell Biology: Differential Cytotoxicity Controls

Researchers investigating the pro-apoptotic effects of taraxerol can employ taraxeryl acetate as a structurally similar but functionally distinct control compound. Its significantly reduced potency in inducing G₂/M arrest and apoptosis in AGS cells enables precise dissection of structure-activity relationships in gastric cancer models [3].

Metabolic Disease Research: PTP1B Inhibitor SAR Studies

The moderate PTP1B inhibitory activity of taraxeryl acetate (IC₅₀ 87.52 μM) compared to more potent triterpene acids and alcohols provides a valuable data point for structure-activity relationship studies aimed at optimizing C-3 modifications for enhanced antidiabetic efficacy [4].

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